

Commercial Suppliers and Technical Guide for High-Purity Linoleic Acid Alkyne

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Compound of Interest

Compound Name: *Linoleic acid alkyne*

Cat. No.: *B587976*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **linoleic acid alkyne**, a critical tool for researchers studying lipid metabolism, signaling, and drug development. This document outlines the technical specifications from various suppliers, detailed experimental protocols for its application, and visual representations of relevant biological pathways and experimental workflows.

Commercial Availability of High-Purity Linoleic Acid Alkyne

Linoleic acid alkyne (9Z,12Z-octadecadien-17-ynoic acid) is an omega-alkyne derivative of linoleic acid. The terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization and tracking of linoleic acid metabolism and its incorporation into various lipid species within cellular systems.

Several commercial suppliers offer high-purity **linoleic acid alkyne** for research purposes. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.

Supplier	Product Name	Purity	CAS Number	Molecular Formula	Formulation	Storage
Cayman Chemical	Linoleic Acid Alkyne	≥95% ^[1]	1219038-31-9 ^{[1][2]}	C ₁₈ H ₂₈ O ₂ ^{[1][2]}	A 1 mg/ml solution in ethanol	-20°C
MedchemExpress	Linoleic acid alkyne	95.2%	1219038-31-9	C ₁₈ H ₂₈ O ₂	Solution	-20°C for 2 years
InvivoChem	Linoleic acid alkyne	≥98%	1219038-31-9	Not Specified	Not Specified	Not Specified
Cambridge Bioscience	Linoleic Acid Alkyne	≥95%	1219038-31-9	C ₁₈ H ₂₈ O ₂	A solution in ethanol	Not Specified

Experimental Protocols

The utility of **linoleic acid alkyne** lies in its ability to be metabolically incorporated into cellular lipids and subsequently detected. Below are detailed methodologies for key experiments.

Metabolic Labeling of Cellular Lipids

This protocol describes the introduction of **linoleic acid alkyne** into cultured cells, allowing it to be processed by endogenous metabolic pathways.

Materials:

- High-purity **linoleic acid alkyne**
- Cell culture medium appropriate for the cell line of interest
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Bovine Serum Albumin (BSA), delipidated

Procedure:

- **Cell Seeding:** Plate cells on glass coverslips or appropriate culture vessels and allow them to adhere and grow to the desired confluency.
- **Preparation of Labeling Medium:** Prepare a stock solution of **linoleic acid alkyne** in a suitable solvent like ethanol or DMSO. Dilute the stock solution into pre-warmed cell culture medium containing FBS to a final concentration typically ranging from 2.5 μM to 10 μM .
- **Metabolic Labeling:** Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
- **Incubation:** Incubate the cells for a desired period, typically 16 hours, to allow for the uptake and incorporation of the alkyne-labeled fatty acid into cellular lipids.
- **Washing:** After incubation, wash the cells to remove excess unincorporated **linoleic acid alkyne**. This is a critical step to reduce background signal. A recommended washing procedure is one wash with 1% delipidated BSA in PBS, followed by a wash with PBS alone.
- **Cell Fixation:** Fix the cells using a 3.7% formalin solution in PBS for at least 16 hours. This long fixation time has been shown to be effective. Following fixation, wash the cells twice with PBS.

Click Chemistry for Visualization

This protocol details the copper-catalyzed click reaction to attach a fluorescent azide reporter to the alkyne-labeled lipids for visualization by microscopy.

Materials:

- Fixed and washed cells containing alkyne-labeled lipids
- Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand

- Sodium ascorbate
- Click buffer (e.g., 100 mM HEPES/KOH, pH 7.4)

Procedure:

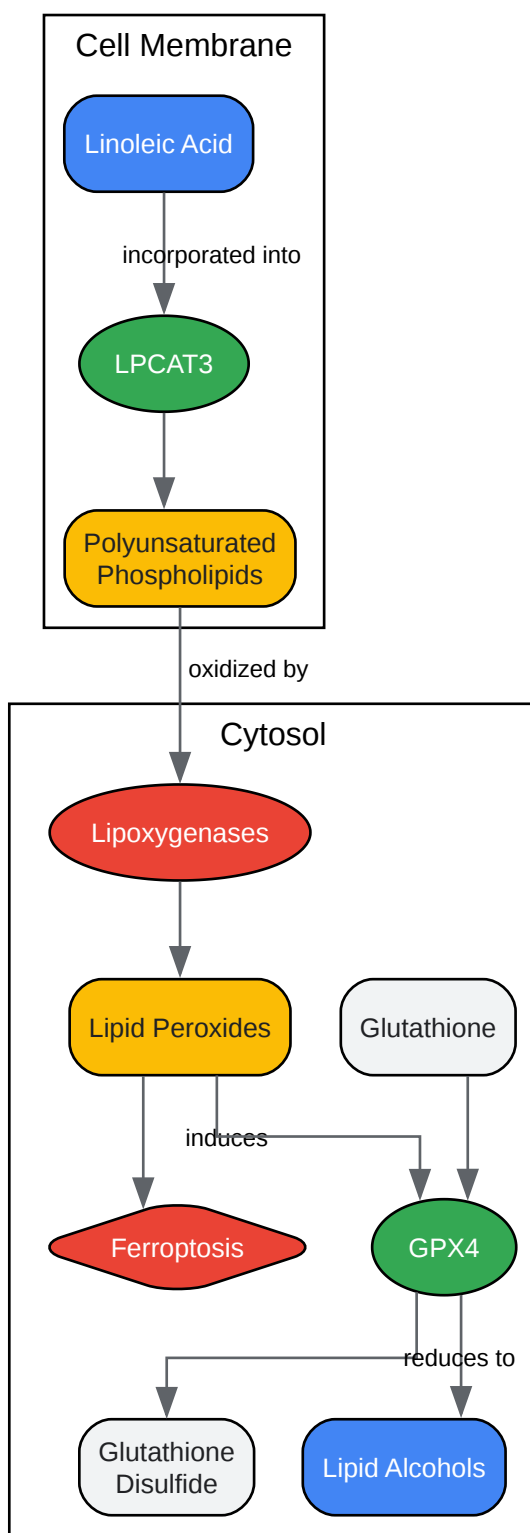
- Prepare Click Reaction Cocktail: Prepare the following stock solutions:
 - 200 mM THPTA in water
 - 100 mM CuSO₄ in water
 - 100 mM sodium ascorbate in water (prepare fresh)
 - 10 mM fluorescent azide in DMSO or water
- Pre-complex Copper and Ligand: In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 ratio and let it stand for a few minutes.
- Assemble the Cocktail: To the pre-complexed copper-ligand solution, add the fluorescent azide.
- Initiate the Reaction: Immediately before use, add the freshly prepared sodium ascorbate solution to the cocktail to reduce Cu(II) to the catalytic Cu(I) species.
- Labeling: Add the complete click reaction cocktail to the fixed and washed cells.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Washing: After the incubation, aspirate the click reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.
- Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Signaling Pathways and Experimental Workflows

Linoleic acid and its metabolites are involved in various cellular processes, including the regulation of cell death pathways like ferroptosis.

Linoleic Acid Metabolism and its Role in Ferroptosis

Linoleic acid can be metabolized by lipoxygenases to produce hydroperoxides, which are key initiators of ferroptosis, an iron-dependent form of programmed cell death. The enzyme glutathione peroxidase 4 (GPX4) plays a crucial role in reducing these lipid hydroperoxides, thereby protecting cells from ferroptosis. The use of **linoleic acid alkyne** can help in tracing the metabolic fate of linoleic acid and its contribution to the pool of peroxidizable lipids that drive ferroptosis.

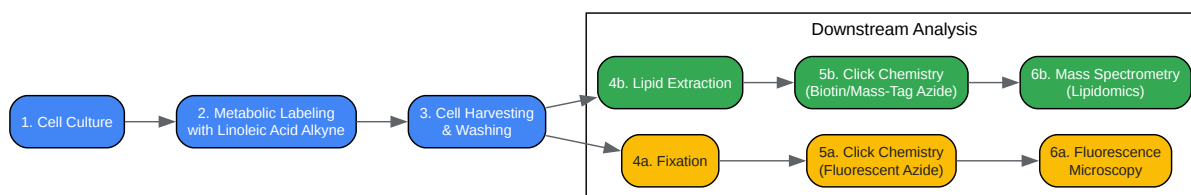


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Caption: Linoleic Acid Metabolism and Ferroptosis Pathway.

Experimental Workflow for Tracing Linoleic Acid Metabolism

The following diagram illustrates a typical experimental workflow for studying the metabolic fate of **linoleic acid alkyne** in cultured cells, from labeling to analysis by fluorescence microscopy and mass spectrometry.



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Caption: Experimental Workflow for **Linoleic Acid Alkyne**.

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References

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